molecular formula C35H33N2O2+ B095307 3-Ethyl-2-[2-[(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-5-phenyl-1,3-benzoxazole CAS No. 17694-05-2

3-Ethyl-2-[2-[(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-5-phenyl-1,3-benzoxazole

Cat. No. B095307
CAS RN: 17694-05-2
M. Wt: 513.6 g/mol
InChI Key: GJDCORVLYUCREY-UHFFFAOYSA-N
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Description

3-Ethyl-2-[2-[(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-5-phenyl-1,3-benzoxazole is a synthetic compound with potential applications in scientific research. This compound belongs to the class of benzoxazole derivatives and has been shown to possess interesting biochemical and physiological properties.

The synthesis of 3-Ethyl-2-[2-[(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-5-phenyl-1,3-benzoxazole involves the reaction of 3-ethyl-5-phenyl-2-amino-benzoxazole with 2-bromo-1-phenyl-1-butene in the presence of a palladium catalyst. The resulting intermediate is then treated with sodium hydroxide to obtain the final product.

Scientific research application

3-Ethyl-2-[2-[(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-5-phenyl-1,3-benzoxazole has potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential as a fluorescent probe for imaging applications.

Mechanism of action

The mechanism of action of 3-Ethyl-2-[2-[(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-5-phenyl-1,3-benzoxazole is not fully understood. However, it has been suggested that the compound may exert its biological effects through the inhibition of certain enzymes or the modulation of cellular signaling pathways.

Biochemical and physiological effects

Studies have shown that 3-Ethyl-2-[2-[(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-5-phenyl-1,3-benzoxazole possesses interesting biochemical and physiological effects. This compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It also possesses antioxidant properties by scavenging free radicals and protecting cells from oxidative stress. Additionally, this compound has been investigated for its potential anticancer activity by inducing apoptosis in cancer cells.

Advantages and limitations for lab experiments

One advantage of using 3-Ethyl-2-[2-[(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-5-phenyl-1,3-benzoxazole in lab experiments is its potential as a fluorescent probe for imaging applications. This compound can be used to visualize specific cellular structures or processes. However, a limitation of using this compound is its relatively low solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future directions

There are several future directions for the research on 3-Ethyl-2-[2-[(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-5-phenyl-1,3-benzoxazole. One potential direction is to further investigate its mechanism of action and identify specific targets for its biological effects. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, this compound can be further investigated for its potential applications in imaging, drug discovery, and therapy.

properties

CAS RN

17694-05-2

Product Name

3-Ethyl-2-[2-[(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-5-phenyl-1,3-benzoxazole

Molecular Formula

C35H33N2O2+

Molecular Weight

513.6 g/mol

IUPAC Name

3-ethyl-2-[2-[(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)methylidene]butylidene]-5-phenyl-1,3-benzoxazole

InChI

InChI=1S/C35H33N2O2/c1-4-25(21-34-36(5-2)30-23-28(17-19-32(30)38-34)26-13-9-7-10-14-26)22-35-37(6-3)31-24-29(18-20-33(31)39-35)27-15-11-8-12-16-27/h7-24H,4-6H2,1-3H3/q+1

InChI Key

GJDCORVLYUCREY-UHFFFAOYSA-N

Isomeric SMILES

CC/C(=C\C1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CC)/C=C\4/N(C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CC

SMILES

CCC(=CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CC)C=C4N(C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CC

Canonical SMILES

CCC(=CC1=[N+](C2=C(O1)C=CC(=C2)C3=CC=CC=C3)CC)C=C4N(C5=C(O4)C=CC(=C5)C6=CC=CC=C6)CC

Origin of Product

United States

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